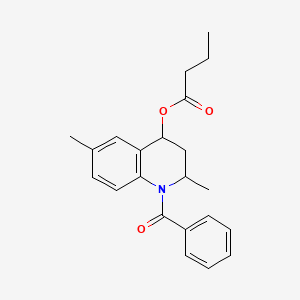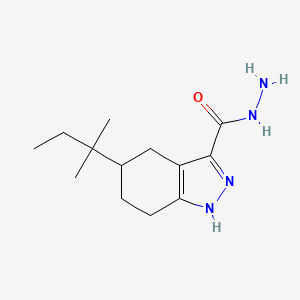
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate, also known as BDQ, is a synthetic compound that has been extensively studied for its potential use as an antitubercular drug. BDQ belongs to the class of diarylquinolines and has shown promising results in both in vitro and in vivo studies.
作用机制
The exact mechanism of action of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is not fully understood, but it is believed to target the proton-pumping activity of the mycobacterial ATP synthase. This leads to a decrease in ATP production and subsequently, a decrease in energy available for the bacterium to survive. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has also been shown to disrupt the mycobacterial membrane potential, leading to cell death.
Biochemical and Physiological Effects
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been shown to have low toxicity in both in vitro and in vivo studies. In animal studies, 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been well-tolerated at doses up to 100 mg/kg/day. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is metabolized in the liver and excreted in the urine, and it has a half-life of around 5 hours in humans.
实验室实验的优点和局限性
One advantage of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is its potent activity against drug-resistant strains of M. tuberculosis. Another advantage is its low risk of inducing resistance in M. tuberculosis. However, one limitation of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate is also relatively expensive to synthesize, which can limit its availability for research purposes.
未来方向
There are several future directions for research on 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate. One direction is to investigate the potential of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate as a component of combination therapy for TB. Another direction is to explore the use of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate for other bacterial infections, such as those caused by non-tuberculous mycobacteria. Additionally, further research is needed to fully understand the mechanism of action of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate and to identify any potential side effects or toxicity.
合成方法
The synthesis of 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate involves the condensation of 2,6-dimethyl-4-quinolinecarboxaldehyde with benzoyl chloride in the presence of a base. The resulting product is then reacted with butyric anhydride to yield 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved through recrystallization.
科学研究应用
1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has been primarily studied for its potential use as an antitubercular drug. Tuberculosis (TB) is a bacterial infection caused by Mycobacterium tuberculosis and is a major global health problem. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, including strains that are resistant to multiple drugs. 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-4-quinolinyl butyrate has also been shown to have a low risk of inducing resistance in M. tuberculosis, making it a promising candidate for combination therapy.
属性
IUPAC Name |
(1-benzoyl-2,6-dimethyl-3,4-dihydro-2H-quinolin-4-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-8-21(24)26-20-14-16(3)23(19-12-11-15(2)13-18(19)20)22(25)17-9-6-5-7-10-17/h5-7,9-13,16,20H,4,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBRJLNYRUYCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric acid 1-benzoyl-2,6-dimethyl-1,2,3,4-tetrahydro-quinolin-4-yl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate](/img/structure/B5204674.png)
methyl]amine](/img/structure/B5204676.png)
![5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol](/img/structure/B5204682.png)
![N,N'-bis[2-(4-pyridinyl)ethyl]ethanediamide](/img/structure/B5204690.png)
![4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204695.png)
![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5204723.png)

![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)
![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)